3'-Azetidinomethyl-2-methoxybenzophenone
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Overview
Description
Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones
The synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones has been explored with the aim of developing potent antiproliferative compounds. The study identified compounds with significant activity against MCF-7 breast cancer cells, with IC50 values as low as 19 nM. X-ray crystallography was utilized to understand the importance of the torsional angle between the phenyl rings, revealing that a trans configuration is generally optimal for antiproliferative activity. These compounds also demonstrated the ability to inhibit tubulin polymerization, disrupt microtubular structures, and induce G2/M arrest and apoptosis in cancer cells. Notably, compound 90b showed interaction with the colchicine-binding site on β-tubulin, minimal cytotoxicity, and a promising GI50 value in the NCI60 cell line screen. Prodrugs of these compounds were synthesized, with the alanine amide 102b retaining potency, making it a candidate for further clinical development .
Synthesis and X-ray Structural Investigation of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones
The synthesis of isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone has been achieved, and the structure of one isomer was thoroughly investigated using X-ray diffraction. The compound was found to crystallize in a monoclinic system and the structure was solved to a high degree of precision. The solid-state structure was compared with the structure found from NMR studies in solution, providing insights into the molecular conformation and potential reactivity of the compound .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is critical for their biological activity. X-ray crystallography has been a valuable tool in determining the optimal torsional angles and configurations for antiproliferative activity. The studies have shown that the trans configuration between the phenyl rings is generally more effective, and the interaction with the colchicine-binding site on β-tubulin is crucial for the compound's activity. The detailed structural analysis provides a foundation for understanding the chemical reactivity and potential modifications to enhance therapeutic efficacy .
Chemical Reactions Analysis
The chemical reactivity of azetidinone derivatives is influenced by their molecular structure. The studies have not detailed specific chemical reactions, but the synthesis of prodrugs and the interaction with tubulin suggest that these compounds can undergo biochemical transformations within biological systems. The ability to disrupt microtubular structures and induce apoptosis indicates that these compounds can participate in complex cellular reactions leading to antitumor effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives, such as solubility, stability, and crystalline structure, are essential for their biological function and potential as therapeutic agents. The X-ray crystallography data provides insights into the crystalline structure, which can influence the compound's solubility and stability. The synthesis of prodrugs also suggests considerations for improving the bioavailability and pharmacokinetic properties of these compounds .
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-9-3-2-8-16(17)18(20)15-7-4-6-14(12-15)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBONMNEJGWIGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643239 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azetidinomethyl-2-methoxybenzophenone | |
CAS RN |
898771-28-3 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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